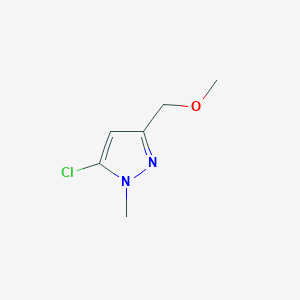
2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione is an organic compound that features a bromonaphthalene moiety attached to an indene-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione typically involves the bromination of naphthalene followed by a series of reactions to introduce the indene-dione moiety. One common method involves the use of bromine and a suitable solvent to brominate naphthalene, followed by cyclization and oxidation reactions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: The indene-dione moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium tert-butoxide, palladium(II) acetate, and tri-tert-butylphosphine tetrafluoroborate . Reaction conditions typically involve the use of solvents such as toluene and specific temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety can participate in various binding interactions, while the indene-dione structure can undergo redox reactions, influencing biological and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromonaphthalen-2-yl acetate
- 2-Bromonaphthalene
- 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid
Uniqueness
2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione is unique due to its combination of a bromonaphthalene moiety with an indene-dione structure. This unique combination imparts specific chemical properties and reactivity that are not observed in similar compounds .
Eigenschaften
Molekularformel |
C19H11BrO2 |
|---|---|
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
2-(1-bromonaphthalen-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C19H11BrO2/c20-17-12-6-2-1-5-11(12)9-10-15(17)16-18(21)13-7-3-4-8-14(13)19(16)22/h1-10,16H |
InChI-Schlüssel |
FNAOGJPAIGZUNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)
![(3R,4S,5S)-4-[(S)-2-(Cbz-amino)-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic Acid](/img/structure/B13680253.png)



![5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine](/img/structure/B13680269.png)



![Benzo[b]thiophene-4-acetyl chloride](/img/structure/B13680278.png)



![3-Bromo-4-nitrodibenzo[b,d]furan](/img/structure/B13680323.png)
